N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide is a compound that belongs to the class of naphthalene carboxamides. This compound features a naphthalene ring system linked to a pyrimidinone moiety through an ethyl chain. The presence of both naphthalene and pyrimidinone structures in a single molecule makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been known to induce a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide can be achieved through a multi-step process involving the formation of the pyrimidinone ring followed by its attachment to the naphthalene carboxamide. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The resulting dihydropyrimidinone can then be further functionalized and coupled with naphthalene-1-carboxylic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This could include the use of heterogeneous catalysts such as Montmorillonite-KSF to improve yield and reaction efficiency . Solvent-free conditions and recyclable catalysts are preferred to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the naphthalene or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as uracil, cytosine, and thymine share the pyrimidine ring structure and have significant biological roles.
Naphthalene Derivatives: Naphthalene-1-carboxamide and its derivatives are structurally similar and have applications in various fields, including medicine and materials science.
Uniqueness
What sets N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide apart is the combination of the naphthalene and pyrimidinone moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(18-10-12-20-11-4-9-19-17(20)22)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,11H,10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSUTISYLAKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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